Formamide, N-(2-chloro-4-nitrophenyl)- is a chemical compound with the molecular formula and a molecular weight of 200.579 g/mol. It is commonly known as 2-chloro-4-nitrophenylformamide and has the CAS Registry Number 16135-32-3. This compound is primarily used in chemical synthesis and research applications due to its reactive nitrophenyl group, which can participate in various chemical reactions.
Formamide, N-(2-chloro-4-nitrophenyl)- is classified under the category of organic compounds, specifically as an amide derivative. It is synthesized from 2-chloro-4-nitroaniline, which serves as a precursor in its production. The compound can be found in specialized chemical databases and suppliers, such as Chemsrc and Benchchem, where it is available for purchase for laboratory use .
The synthesis of Formamide, N-(2-chloro-4-nitrophenyl)- typically involves the reaction of 2-chloro-4-nitroaniline with formic acid or its derivatives. The following steps outline a common synthetic route:
The reaction mechanism generally involves nucleophilic attack by the amine group of 2-chloro-4-nitroaniline on the carbonyl carbon of the formic acid derivative, leading to the formation of Formamide, N-(2-chloro-4-nitrophenyl)-.
Formamide, N-(2-chloro-4-nitrophenyl)- can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing pharmaceuticals and other organic compounds .
The mechanism of action for Formamide, N-(2-chloro-4-nitrophenyl)- typically involves its reactivity through electrophilic aromatic substitution due to the presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the aromatic ring. This balance allows for selective reactions that are useful in synthetic organic chemistry.
Formamide, N-(2-chloro-4-nitrophenyl)- exhibits typical amide reactivity, including hydrolysis under acidic or basic conditions. Its stability under various conditions makes it suitable for use in laboratory settings.
Formamide, N-(2-chloro-4-nitrophenyl)- finds applications primarily in scientific research:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3